molecular formula C11H12O2 B1605474 1-Phenylpentane-1,3-dione CAS No. 5331-64-6

1-Phenylpentane-1,3-dione

Cat. No. B1605474
Key on ui cas rn: 5331-64-6
M. Wt: 176.21 g/mol
InChI Key: NKXMBTKMOVMBPH-UHFFFAOYSA-N
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Patent
US06498174B1

Procedure details

The title compound was prepared according to Popio, V. V. et al. Synthesis (March 1991), pp 195-197. To a stirred suspension of NaH (1.2 g, 50 mmol) and ethyl propionate (5.73 mL. 50 mmol) in 20 mL THF at 20° C. was added EtOH (2 drops), acetophenone (3.0 g, 25 mmol) in 20 mL of THF, and dibenzo-18-crown-6 (150 mg, 0.4 mmol) in 20 mL of THF. Stirred for 30 min, then at reflux for 1 hr. Cooled (0° C.), then added 25 mL of 10% H2SO4 solution and the aqueous was extracted with Et2O. The organics were washed with H2O, aqueous Na2CO3, and brine. The solution was dried over Na2SO4 and concentrated. Purification by silica gel chromatography (1% to 10% EtOAc in hexanes) gave 4.0 g of Intermediate 16 as a thin oil. 1H NMR indicated an ˜10:1 mixture of tautomers favoring the enol form: 1H NMR (400 MHz, CDCl3, enol form) δ7.87 (m, 2H), 7.52-7.4 (m, 3H), 6.17 (s, 1H), 2.47 (q, 2H, J=7.5), 1.21 (t, 3H, J=7.5)
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7]CC)(=O)[CH2:4][CH3:5].[C:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:12])[CH3:11].OS(O)(=O)=O>C1COCC1.CCO.C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1>[C:13]1([C:10](=[O:12])[CH2:11][C:3](=[O:7])[CH2:4][CH3:5])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.73 mL
Type
reactant
Smiles
C(CC)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mg
Type
catalyst
Smiles
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
et al. Synthesis (March 1991), pp 195-197
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with Et2O
WASH
Type
WASH
Details
The organics were washed with H2O, aqueous Na2CO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (1% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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